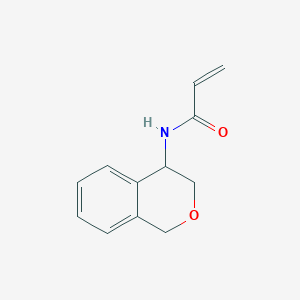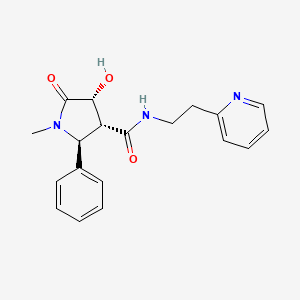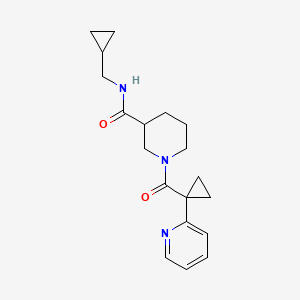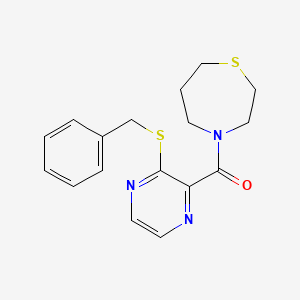
N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide is an organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydroisochromene moiety linked to a prop-2-enamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide typically involves the reaction of 3,4-dihydro-1H-isochromene with prop-2-enamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures and pressures to ensure the desired product is obtained in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required purity standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydro-1H-isochromene: A related compound with similar structural features but lacking the prop-2-enamide group.
Isochroman: Another related compound with a similar core structure but different functional groups.
N-(3,4-dihydro-1H-isochromen-1-yl)prop-2-enamide: A structural isomer with the prop-2-enamide group attached at a different position.
Uniqueness
N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-12(14)13-11-8-15-7-9-5-3-4-6-10(9)11/h2-6,11H,1,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDORRZXPOBNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1COCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(cyclopropylamino)-2-oxoethyl]-2-isoquinolin-4-yl-N-methylacetamide](/img/structure/B6751357.png)

![N-[5-(dimethylamino)-2-methylpentan-2-yl]-1,3-benzothiazole-4-carboxamide](/img/structure/B6751362.png)
![1-[3-(4-Methylazepan-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B6751370.png)
![N-[5-(dimethylamino)-2-methylpentan-2-yl]tetrazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B6751399.png)

![6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl)methanone](/img/structure/B6751413.png)
![2-[(3-Acetamido-4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B6751416.png)

![N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide](/img/structure/B6751431.png)
![1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6751436.png)
![Methyl 2-[1-[2-(3-methylimidazol-4-yl)acetyl]-2,3-dihydroindol-2-yl]acetate](/img/structure/B6751445.png)
![1-[4-Hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-pentoxyethanone](/img/structure/B6751449.png)
![6-[1-(4-fluoro-3,5-dimethylbenzoyl)pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B6751450.png)
